Superior Synthetic Yield in Palladium-Catalyzed Arylation Versus Unsubstituted and Extended Aromatic Analogs
Under identical palladium-catalyzed coupling conditions with malononitrile, the 4-methylphenyl substrate delivers a quantified yield advantage over the unsubstituted phenyl and naphthyl analogs, directly impacting cost-per-kilogram and isolated product purity in preparative synthesis [1].
| Evidence Dimension | Isolated chemical yield |
|---|---|
| Target Compound Data | 89% yield (from 4-iodotoluene) |
| Comparator Or Baseline | 2-Phenylmalononitrile (from 4-iodobiphenyl): 84% yield; 2-Naphthalenemalononitrile (from 2-iodonaphthalene): 85% yield; 1-Naphthylmalononitrile (from 1-iodonaphthalene): 88% yield |
| Quantified Difference | 5 percentage points higher than 2-Phenylmalononitrile; approximately 4 and 1 percentage points higher than 2- and 1-Naphthylmalononitrile, respectively |
| Conditions | Pd-catalyzed coupling of aryl halides with malononitrile in acetonitrile, as reported in J. Chem. Soc., Chem. Commun., 1984. |
Why This Matters
A 5% higher yield at this late-stage building block step directly translates to reduced raw material cost, less waste, and simpler purification for procurement-scale or array synthesis.
- [1] Uno, M.; Seto, K.; Takahashi, S. J. Chem. Soc., Chem. Commun., 1984, 932-933. A new method of synthesis of arylmalononitriles catalysed by a palladium complex. View Source
